4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid
Description
4-Methoxybicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound featuring a strained [3.1.0] ring system with a methoxy (-OCH₃) substituent at the 4-position and a carboxylic acid (-COOH) group at the 1-position. The bicyclo[3.1.0]hexane scaffold imparts significant ring strain, which enhances reactivity and makes it a valuable intermediate in medicinal chemistry and materials science .
Properties
CAS No. |
2385547-62-4 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-11-6-2-3-8(7(9)10)4-5(6)8/h5-6H,2-4H2,1H3,(H,9,10) |
InChI Key |
DUYOQSIMSQNOON-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC2(C1C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by functional group modifications to introduce the methoxy and carboxylic acid groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or ketones, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxybicyclo[310]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways The methoxy and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key structural analogs, their properties, and applications:
*Estimated based on structural similarity to .
Key Observations:
- Ring Strain and Reactivity: The [3.1.0] system (norbornane-like) exhibits higher strain than [2.2.1] or [2.1.1], making it more reactive in ring-opening or functionalization reactions .
- Substituent Effects : The methoxy group in the target compound enhances lipophilicity compared to polar groups like methoxycarbonyl (-COOCH₃) or azetidine nitrogen (3-aza derivatives) .
- Biological Activity: Adenosine receptor antagonists (e.g., compounds 28 and 30 in –5) highlight the importance of substituents: chloro and amino groups enhance receptor binding, whereas methoxy may modulate selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
